Cas no 2137645-90-8 (Pyridine, 2,4-difluoro-3-(5-methyl-3-thienyl)-)

2137645-90-8 structure
Nome del prodotto:Pyridine, 2,4-difluoro-3-(5-methyl-3-thienyl)-
Numero CAS:2137645-90-8
MF:C10H7F2NS
MW:211.23108792305
CID:5279358
Pyridine, 2,4-difluoro-3-(5-methyl-3-thienyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyridine, 2,4-difluoro-3-(5-methyl-3-thienyl)-
-
- Inchi: 1S/C10H7F2NS/c1-6-4-7(5-14-6)9-8(11)2-3-13-10(9)12/h2-5H,1H3
- Chiave InChI: OECOTCFEVLJJLW-UHFFFAOYSA-N
- Sorrisi: C1(F)=NC=CC(F)=C1C1C=C(C)SC=1
Pyridine, 2,4-difluoro-3-(5-methyl-3-thienyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692130-5.0g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 5.0g |
$3770.0 | 2025-03-12 | |
Enamine | EN300-692130-1.0g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 1.0g |
$1299.0 | 2025-03-12 | |
Enamine | EN300-692130-0.5g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 0.5g |
$1247.0 | 2025-03-12 | |
Enamine | EN300-692130-10.0g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 10.0g |
$5590.0 | 2025-03-12 | |
Enamine | EN300-692130-0.25g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 0.25g |
$1196.0 | 2025-03-12 | |
Enamine | EN300-692130-0.1g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 0.1g |
$1144.0 | 2025-03-12 | |
Enamine | EN300-692130-0.05g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 0.05g |
$1091.0 | 2025-03-12 | |
Enamine | EN300-692130-2.5g |
2,4-difluoro-3-(5-methylthiophen-3-yl)pyridine |
2137645-90-8 | 95.0% | 2.5g |
$2548.0 | 2025-03-12 |
Pyridine, 2,4-difluoro-3-(5-methyl-3-thienyl)- Letteratura correlata
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
2137645-90-8 (Pyridine, 2,4-difluoro-3-(5-methyl-3-thienyl)-) Prodotti correlati
- 1855889-87-0(4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid)
- 60343-03-5(5-Phenyl-4-(2,2,2-trifluoroacetamido)pentanoic acid)
- 2229208-00-6(3-(2-bromoethyl)-1H-1,2,4-triazole)
- 59401-82-0(1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde)
- 432529-02-7(N'-cycloheptyl-N-(4-methoxyphenyl)ethanediamide)
- 2228490-30-8(1-(2-methylfuran-3-yl)-3-oxocyclobutane-1-carbonitrile)
- 2228695-30-3(2-fluoro-2-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine)
- 885485-23-4(3-Pyridinecarboxylic acid, 6-ethyl-1-[(4-fluorophenyl)methyl]-1,2-dihydro-5-methyl-2-oxo-)
- 1799264-60-0((E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-phenylprop-2-enamide)
- 2640846-70-2(3-Methyl-2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
